2-(5-Chloro-2-thienyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

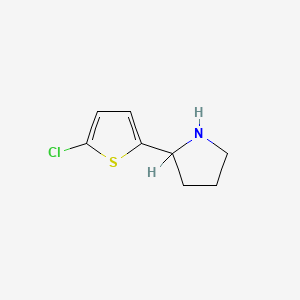

“2-(5-Chloro-2-thienyl)pyrrolidine” is a chemical compound with the molecular formula C8H10ClNS and a molecular weight of 187.69 . It is a yellow to brown liquid and is used in the preparation of imidazopyridine derivatives for treating viral infections .

Molecular Structure Analysis

The InChI code for “2-(5-Chloro-2-thienyl)pyrrolidine” is 1S/C8H10ClNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“2-(5-Chloro-2-thienyl)pyrrolidine” is a yellow to brown liquid . It has a molecular weight of 187.69 . The compound is stored at 2-8°C .

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a key structural component of 2-(5-Chloro-2-thienyl)pyrrolidine, is widely utilized in medicinal chemistry. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage, which is critical for binding to enantioselective proteins. This feature has led to the development of bioactive molecules with target selectivity, demonstrating the importance of the pyrrolidine ring in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Catalysis

Hybrid catalysts play a crucial role in synthesizing complex molecular structures, including pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. The development of these structures, often facilitated by the incorporation of heterocyclic compounds like pyrrolidine derivatives, highlights the compound's utility in broad synthetic applications and its impact on lead molecule development (Parmar et al., 2023).

Material Science

Pyrrolidine derivatives are also significant in the development of optoelectronic materials. Their structural versatility allows for the creation of dyes, pigments, and materials for electronic devices, demonstrating the potential of pyrrolidine-based compounds in advancing technologies for light-emitting diodes, solar cells, and fluorescence imaging. This underscores the compound's relevance beyond medicinal applications, extending to material science and engineering (Grzybowski & Gryko, 2015).

Mecanismo De Acción

The mechanism of action of “2-(5-Chloro-2-thienyl)pyrrolidine” is not specified in the search results. However, it is used in the preparation of imidazopyridine derivatives for treating viral infections , suggesting it may play a role in the synthesis of these antiviral compounds.

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-chlorothiophen-2-yl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSYAIXTGCQRQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401766 |

Source

|

| Record name | 2-(5-CHLORO-2-THIENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-thienyl)pyrrolidine | |

CAS RN |

524674-42-8 |

Source

|

| Record name | 2-(5-CHLORO-2-THIENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)

![2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine](/img/structure/B1351436.png)

![3-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351438.png)

![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)